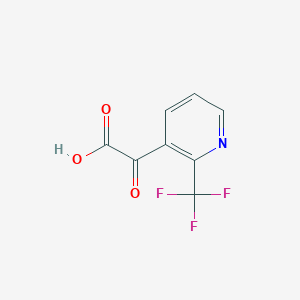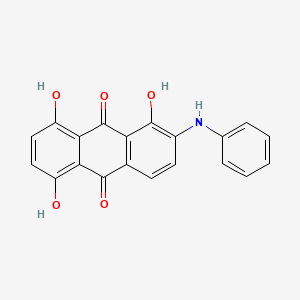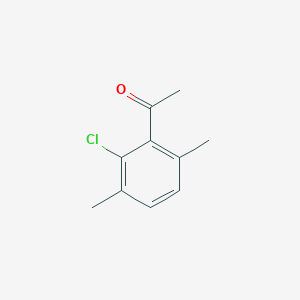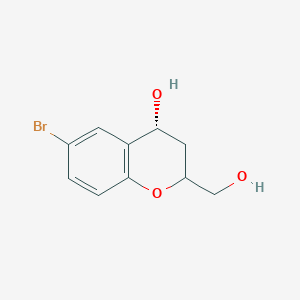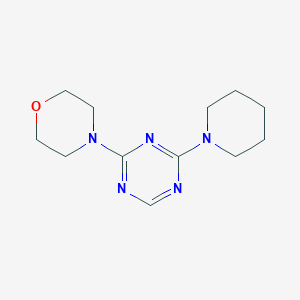
2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine is a heterocyclic compound that features both piperidine and morpholine moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine typically involves the reaction of piperidine and morpholine with a triazine derivative. One common method includes the nucleophilic substitution reaction where piperidine and morpholine are reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective substitution of chlorine atoms by the amine groups.
Industrial Production Methods
In an industrial setting, the production of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be further functionalized with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanuric chloride in dichloromethane or acetonitrile at low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols depending on the degree of reduction .
Wissenschaftliche Forschungsanwendungen
4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact pathways involved depend on the specific biological target being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)piperidine
- 4-(4-(Morpholin-1-yl)-1,3,5-triazin-2-yl)morpholine
- 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)aniline
Uniqueness
4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine is unique due to the presence of both piperidine and morpholine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
144574-28-7 |
|---|---|
Molekularformel |
C12H19N5O |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
4-(4-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C12H19N5O/c1-2-4-16(5-3-1)11-13-10-14-12(15-11)17-6-8-18-9-7-17/h10H,1-9H2 |
InChI-Schlüssel |
JZRBBCBHZOUVFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC=N2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


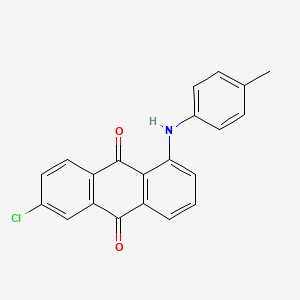

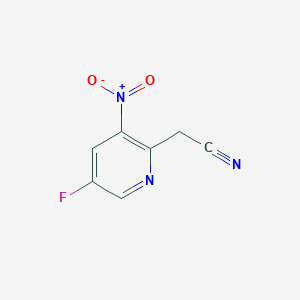
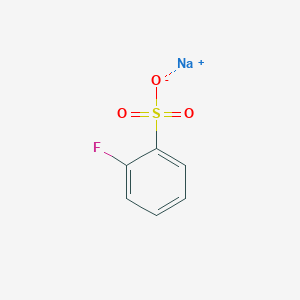
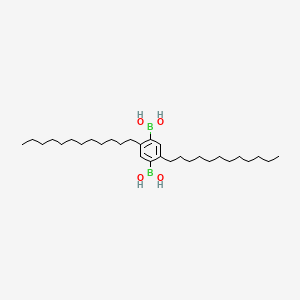
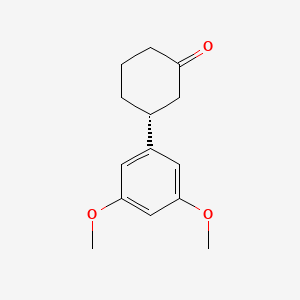
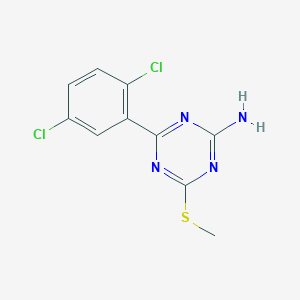
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)

![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)
